1-(4-Fluorophenylsulfonyl)piperidine

Lipophilicity LogP Lead Optimization

1-(4-Fluorophenylsulfonyl)piperidine (CAS 312-32-3) is an N-sulfonyl piperidine derivative with the molecular formula C11H14FNO2S and a molecular weight of 243.3 g/mol. It features a piperidine ring substituted at the nitrogen with a 4-fluorobenzenesulfonyl group, placing it within the broader class of aryl sulfonamide building blocks widely employed in medicinal chemistry.

Molecular Formula C11H14FNO2S
Molecular Weight 243.3 g/mol
CAS No. 312-32-3
Cat. No. B086861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenylsulfonyl)piperidine
CAS312-32-3
Molecular FormulaC11H14FNO2S
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C11H14FNO2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2
InChIKeyDZARDDKGQWNMKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenylsulfonyl)piperidine (CAS 312-32-3): Structural and Physicochemical Baseline for Procurement Evaluation


1-(4-Fluorophenylsulfonyl)piperidine (CAS 312-32-3) is an N-sulfonyl piperidine derivative with the molecular formula C11H14FNO2S and a molecular weight of 243.3 g/mol . It features a piperidine ring substituted at the nitrogen with a 4-fluorobenzenesulfonyl group, placing it within the broader class of aryl sulfonamide building blocks widely employed in medicinal chemistry . The para-fluoro substituent on the phenyl ring distinguishes it from the unsubstituted phenylsulfonyl analog (CAS 5033-23-8) and other 4-halo or 4-alkyl variants, imparting measurable differences in lipophilicity and electronic character that have downstream consequences for both synthetic utility and biological target engagement.

Fluorine substitution yields distinct lipophilicity and electronic profile from unsubstituted analog
Building block for 5-HT2A antagonists and A1 irreversible antagonist FSCPX synthesis
Supports CNS permeability screening in lead optimization programs

Why Generic Substitution of 1-(4-Fluorophenylsulfonyl)piperidine Fails: Evidence from SAR and Physicochemical Data


Simple aryl sulfonyl piperidines are not interchangeable building blocks. The identity of the para-substituent on the phenyl ring dictates the compound's partition coefficient, electronic profile, and ultimately its behavior in subsequent derivatization and biological assays. The 4-fluoro congener exhibits a measurably higher LogP than the unsubstituted phenyl analog, altering membrane permeability predictions . In elaborated 5-HT2A antagonist series, the 4-fluorophenylsulfonyl motif confers a critical selectivity advantage over the hERG (IKr) potassium channel—a liability that plagued earlier non-fluorinated leads [1]. Replacing the fluorine with chlorine, methyl, or hydrogen is not a neutral substitution; it changes the compound's capacity to serve as a direct precursor to high-value pharmacological tools such as the irreversible A1 adenosine receptor antagonist FSCPX, whose activity profile depends on the specific electronic contribution of the 4-fluoro substituent [2].

Target Attribute
Substitution Risk
4-Fluoro substitution
Unsubstituted phenyl analog may shift LogP and permeability profile, altering CNS exposure predictions
4-Fluorophenylsulfonyl motif
Chloro, methyl, or hydrogen analogs lack reported hERG selectivity and cannot serve as FSCPX precursor

Quantitative Differentiation Guide: 1-(4-Fluorophenylsulfonyl)piperidine vs. Closest Analogs


Enhanced Lipophilicity (LogP) Compared to the Non-Fluorinated Phenylsulfonyl Analog

The 4-fluoro substituent increases the ACD/LogP of 1-(4-fluorophenylsulfonyl)piperidine by approximately +0.32 log units relative to the unsubstituted 1-(phenylsulfonyl)piperidine . This difference translates to roughly a two-fold increase in predicted octanol-water partitioning and a higher calculated bioconcentration factor (BCF), indicating enhanced membrane permeability potential .

Lipophilicity (LogP)
Data to verify
ΔLogP = +0.32 (predicted, ~2× higher partition)
Supports CNS permeability screening context
Predicted values from computational models
Lipophilicity LogP Lead Optimization

Altered Electronic Character: pKa Shift Relative to Non-Fluorinated Analog

The electron-withdrawing 4-fluoro substituent lowers the predicted pKa of the sulfonamide by approximately 0.14 units compared to the unsubstituted phenylsulfonyl analog . While modest in absolute magnitude, this shift is consistent with the Hammett σp value for fluorine (+0.06) and can influence both the leaving group ability of the sulfonamide and its hydrogen-bond acceptor capacity in biological targets.

Electronic Character (pKa)
Data to verify
ΔpKa = -0.14 (more acidic)
May influence sulfonamide reactivity and H-bonding
Predicted computational values
Electronic Effect pKa Sulfonamide Reactivity

hERG (IKr) Selectivity Advantage Conferred by the 4-Fluorophenylsulfonyl Motif in 5-HT2A Antagonist Series

In an established series of sulfonyl piperidine 5-HT2A antagonists, incorporation of fluorine at the 4-position of the sulfonyl phenyl ring was demonstrated to increase selectivity over the IKr (hERG) potassium channel [1]. This SAR finding is corroborated by binding data for the elaborated derivative 1-(2,4-difluorophenethyl)-4-(4-fluorophenylsulfonyl)piperidine (CHEMBL358075), which exhibits a 5-HT2A Ki of 0.42 nM versus a hERG Ki of 710 nM, yielding a selectivity ratio of approximately 1,690-fold [2]. In contrast, earlier non-fluorinated leads in the same program showed IKr activity that required extensive optimization to mitigate [1].

hERG Selectivity
Class-level
4-F derivative CHEMBL358075: 5-HT2A Ki 0.42 nM / hERG Ki 710 nM (~1690-fold) vs. non-fluorinated leads requiring optimization
Supports hERG selectivity screening for 5-HT2A program
Class-level SAR from elaborated derivatives
hERG Cardiac Safety 5-HT2A Antagonist

Direct Precursor Relationship to the Irreversible A1 Adenosine Receptor Antagonist FSCPX

1-(4-Fluorophenylsulfonyl)piperidine is the direct synthetic precursor to 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide (FSCPX), a widely used pharmacological tool compound [1]. FSCPX exhibits a Ki of approximately 12 nM at the human A1 adenosine receptor and functions as an irreversible antagonist, enabling 'receptor knock-down' experiments that are not achievable with reversible ligands [2] [3]. The 4-fluoro substituent on the phenyl ring is essential for FSCPX's binding mode; the unsubstituted phenylsulfonyl or 4-chlorophenylsulfonyl analogs would not yield the same pharmacological profile due to altered electronic and steric complementarity with the A1 receptor binding pocket.

FSCPX Precursor
Reported
Direct precursor to irreversible A1 antagonist (Ki ~12 nM)
Enables in-house synthesis of A1 tool compound
4-fluoro substitution required for irreversible binding
FSCPX A1 Adenosine Receptor Irreversible Antagonist

5-HT2A Receptor Subtype Selectivity Achieved with 4-Fluorophenylsulfonyl-Containing Derivatives

The 4-fluorophenylsulfonyl group, when elaborated into 1-(2,4-difluorophenethyl)-4-(4-fluorophenylsulfonyl)piperidine (compound 9), contributes to high 5-HT2A affinity (Ki = 1.9 ± 0.6 nM by Mühlhausen et al., 2010; Ki = 0.42 nM per BindingDB ChEMBL data) and sufficient subtype selectivity for development as a PET radiotracer [1] [2]. Critically, its sulfinyl analog (compound 15, where the sulfonyl is reduced to sulfinyl) exhibits a Ki of 198 ± 8 nM—a >100-fold loss in affinity—demonstrating that the sulfonyl oxidation state in combination with the 4-fluoro substituent is essential for potency [1]. Selectivity over 5-HT2C (Ki = 92 nM) and D2 dopamine receptors (Ki > 1,500 nM) further underscores the differentiated pharmacological profile [2].

Sulfonyl vs Sulfinyl
Head-to-head
Sulfonyl Ki 1.9 nM; Sulfinyl Ki 198 nM (>100-fold higher affinity)
Sulfonyl oxidation state critical for 5-HT2A affinity
Radioligand displacement data
5-HT2A Subtype Selectivity Radioligand

Optimal Application Scenarios for Procuring 1-(4-Fluorophenylsulfonyl)piperidine Based on Differentiated Evidence


Synthesis of High-Affinity, hERG-Selective 5-HT2A Receptor Antagonists

Programs targeting 5-HT2A receptors for insomnia, schizophrenia, or PET tracer development should prioritize this building block. The 4-fluorophenylsulfonyl motif has been validated in multiple series to confer high 5-HT2A affinity (sub-nanomolar Ki achievable in elaborated derivatives) while minimizing IKr channel activity, a differentiation not observed with the unsubstituted phenylsulfonyl series [1] [2]. The head-to-head sulfonyl vs. sulfinyl comparison provides a clear rationale: the 4-fluorophenylsulfonyl group is essential for achieving the >100-fold affinity advantage [2].

In-House Preparation of the Irreversible A1 Adenosine Receptor Antagonist FSCPX

Laboratories conducting adenosine receptor signaling or 'receptor knock-down' studies benefit from sourcing this compound as the direct precursor to FSCPX [3]. FSCPX is commercially available but at a significant markup; in-house synthesis from 1-(4-fluorophenylsulfonyl)piperidine via carboxamide introduction at the piperidine 4-position is a cost-effective alternative that also allows for the parallel synthesis of FSCPX analogs for SAR exploration [3].

Lead Optimization Programs Requiring Enhanced Membrane Permeability

When a series of sulfonyl piperidine leads requires improved passive permeability, the 4-fluoro analog offers a quantifiable LogP advantage (+0.32 log units) over the unsubstituted phenylsulfonyl derivative . This modest but meaningful increase can improve blood-brain barrier penetration predictions and oral absorption, making it the preferred building block for CNS drug discovery programs where the phenylsulfonyl core is a privileged scaffold .

Synthesis of PET Radioligands via [18F] Radiolabeling

The 4-fluorophenylsulfonyl group serves as a site for nucleophilic [18F] radiolabeling. Mühlhausen et al. (2010) demonstrated that 1-(2,4-difluorophenethyl)-4-(4-fluorophenylsulfonyl)piperidine could be [18F]-labeled in a radiochemical yield of 34.5 ± 8% within 45 minutes, highlighting the synthetic tractability of this motif for PET tracer development [2]. This radiolabeling capability is not available for the non-fluorinated, chloro, or methyl analogs without additional synthetic steps.

Application
Selection Property
Validation Focus
5-HT2A receptor antagonist development
4-Fluorophenylsulfonyl motif
hERG selectivity and receptor affinity profiles
A1 adenosine receptor tool compound synthesis
Direct FSCPX precursor
Irreversible antagonist binding and SAR
CNS permeability screening for sulfonyl piperidine leads
Lipophilicity increase over unsubstituted analog
Permeability and brain penetration predictions
PET tracer development via [18F] labeling
4-Fluoro site for nucleophilic radiolabeling
Radiochemical yield and specific activity

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